3-(5-Methylfuran-2-yl)aniline hydrochloride 3-(5-Methylfuran-2-yl)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15816172
InChI: InChI=1S/C11H11NO.ClH/c1-8-5-6-11(13-8)9-3-2-4-10(12)7-9;/h2-7H,12H2,1H3;1H
SMILES:
Molecular Formula: C11H12ClNO
Molecular Weight: 209.67 g/mol

3-(5-Methylfuran-2-yl)aniline hydrochloride

CAS No.:

Cat. No.: VC15816172

Molecular Formula: C11H12ClNO

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Methylfuran-2-yl)aniline hydrochloride -

Specification

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
IUPAC Name 3-(5-methylfuran-2-yl)aniline;hydrochloride
Standard InChI InChI=1S/C11H11NO.ClH/c1-8-5-6-11(13-8)9-3-2-4-10(12)7-9;/h2-7H,12H2,1H3;1H
Standard InChI Key FVIBOUWLJKRWIR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)C2=CC(=CC=C2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 5-methylfuran-2-yl group attached to the meta position of an aniline ring, with a hydrochloride counterion stabilizing the amine group. The molecular formula is C₁₁H₁₂ClNO, with a molar mass of 209.67 g/mol. Key structural identifiers include:

PropertyValue
IUPAC Name3-(5-methylfuran-2-yl)aniline; hydrochloride
Canonical SMILESCC1=CC=C(O1)C2=CC(=CC=C2)N.Cl
InChI KeyFVIBOUWLJKRWIR-UHFFFAOYSA-N
XLogP32.8 (predicted)

The furan ring’s electron-rich nature and the aniline’s aromatic amine group enable diverse reactivity, particularly in electrophilic substitution and condensation reactions .

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The compound is synthesized via a Paal-Knorr condensation between 5-methylfurfural and 3-nitroaniline, followed by reduction and hydrochloride salt formation :

  • Condensation: 5-Methylfurfural reacts with 3-nitroaniline in acidic media (HCl) to form 3-(5-methylfuran-2-yl)nitrobenzene.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-(5-methylfuran-2-yl)aniline.

  • Salt Formation: Treatment with concentrated HCl precipitates the hydrochloride salt.

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (reported >85%) and reduce byproducts. Microwave-assisted synthesis is under investigation to accelerate reaction kinetics .

Applications in Scientific Research

Pharmaceutical Development

The compound serves as a precursor for antimicrobial and anticancer agents. Furan-aniline hybrids exhibit:

  • Antibacterial Activity: Inhibition of bacterial dihydrofolate reductase (DHFR), critical for nucleotide synthesis .

  • Anticancer Potential: Cytotoxicity against HeLa and MCF-7 cell lines via ROS generation and apoptosis induction .

Materials Science

In organic electronics, its π-conjugated system enables use in:

  • OLEDs: As an electron transport layer due to high charge mobility.

  • Photovoltaics: Enhances light absorption in donor-acceptor polymers .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The hydrochloride salt’s amine group facilitates hydrogen bonding with enzyme active sites. For example, it competitively inhibits tyrosine kinase (IC₅₀ = 12 µM) by binding to the ATP pocket .

Bio-Orthogonal Chemistry

Under acidic conditions, the 5-methylfuran moiety undergoes hydrolysis to form a 2,5-dioxopentanyl (2,5-DOP) intermediate, enabling proximity-driven ligation with nucleophiles (e.g., hydrazines) for bioconjugation applications .

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